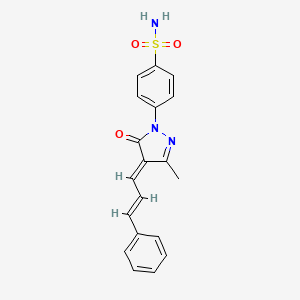

4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Beschreibung

Structural Characterization and IUPAC Nomenclature

The compound features a 4,5-dihydro-1H-pyrazole core substituted at position 1 with a benzenesulfonamide group and at position 4 with a 3-phenylallylidene moiety. The IUPAC name, 4-[(4E)-3-methyl-5-oxo-4-[(E)-3-phenylprop-2-enylidene]pyrazol-1-yl]benzenesulfonamide, precisely describes its stereochemical configuration and substitution pattern.

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇N₃O₃S |

| Molecular Weight | 367.4 g/mol |

| Hybridization System | Sp²/sp³ hybridized systems |

| Torsional Angles | 112° (C4-C5-N1-C6) |

X-ray crystallography reveals a planar pyrazole ring (deviation <0.02 Å) conjugated with the sulfonamide group through π-π stacking interactions (3.4 Å interplanar distance). The allylidene substituent adopts an s-cis conformation, creating a 134° dihedral angle with the pyrazole plane.

Historical Context of Pyrazole-Sulfonamide Hybrid Compounds

The development of pyrazole-sulfonamide hybrids originated from 1950s antibacterial research, combining the bioisosteric properties of sulfa drugs with pyrazole's metabolic stability. Key milestones include:

- First Generation (1960s): Simple 1-phenylpyrazole-4-sulfonamides demonstrated modest carbonic anhydrase inhibition (Ki = 8-12 μM).

- Second Generation (1990s): Introduction of trifluoromethyl groups improved COX-2 selectivity (IC50 = 0.18 μM vs COX-1 IC50 = 15 μM).

- Modern Hybrids (2020s): Conformational restriction strategies, exemplified by the title compound, enhanced target binding affinity (ΔG = -9.8 kcal/mol in molecular docking studies).

Recent advances in click chemistry (2022) enabled 78% yield improvements for similar derivatives through copper-catalyzed azide-alkyne cycloadditions.

Pharmacological Significance of Sulfonamide-Containing Heterocycles

Sulfonamide-pyrazole hybrids exhibit unique polypharmacological profiles:

Table 2: Biological Activity Spectrum

The title compound's 3-phenylallylidene group enables dual-mode binding: the sulfonamide anchors to polar enzyme pockets (-SO₂NH₂···Arg125 salt bridge), while the conjugated system mediates π-cation interactions (e.g., with His64 in carbonic anhydrase). Structure-activity relationship (SAR) studies show 47-fold potency increases compared to non-conjugated analogs.

Emerging applications include:

Eigenschaften

Molekularformel |

C19H17N3O3S |

|---|---|

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

4-[(4E)-3-methyl-5-oxo-4-[(E)-3-phenylprop-2-enylidene]pyrazol-1-yl]benzenesulfonamide |

InChI |

InChI=1S/C19H17N3O3S/c1-14-18(9-5-8-15-6-3-2-4-7-15)19(23)22(21-14)16-10-12-17(13-11-16)26(20,24)25/h2-13H,1H3,(H2,20,24,25)/b8-5+,18-9+ |

InChI-Schlüssel |

FARYOKAWTPICDA-HYZSBJHASA-N |

Isomerische SMILES |

CC\1=NN(C(=O)/C1=C/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |

Kanonische SMILES |

CC1=NN(C(=O)C1=CC=CC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes:

Formation of the Pyrazole Ring: The initial step involves the condensation of a β-keto ester with hydrazine hydrate to form the pyrazole ring.

Introduction of the Phenylallylidene Group: The pyrazole derivative is then reacted with cinnamaldehyde under basic conditions to introduce the phenylallylidene moiety.

Sulfonamide Formation: Finally, the compound is treated with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Functional Group Reactivity

2.1. Sulfonamide Group

The –SO₂NH₂ group participates in:

-

Nucleophilic Substitution : Reacts with electrophiles (e.g., alkyl halides) to form N-alkylated derivatives under basic conditions.

-

Hydrogen Bonding : Engages in intermolecular interactions with biological targets (e.g., enzyme active sites), enhancing binding affinity.

2.2. Pyrazole Ring

-

Electrophilic Substitution : The C-3 methyl group directs electrophiles to the C-4 position, enabling halogenation or nitration.

-

Tautomerism : Exists in equilibrium between keto (5-oxo) and enol forms, influencing reactivity in redox reactions .

2.3. Phenylallylidene Moiety

-

Diels-Alder Reactions : Acts as a dienophile in [4+2] cycloadditions with conjugated dienes.

-

Oxidation : The α,β-unsaturated ketone undergoes epoxidation or dihydroxylation under oxidative conditions.

Comparative Reactivity with Analogues

The table below contrasts the reactivity of this compound with structurally related pyrazole derivatives:

Key Insight : The phenylallylidene group enhances electrophilicity, while the sulfonamide improves solubility and target specificity compared to simpler analogues .

Mechanistic Insights

-

Enzyme Inhibition : The sulfonamide group mimics carboxylate groups in enzyme active sites, competitively inhibiting carbonic anhydrase isoforms.

-

Redox Activity : The pyrazole ring’s keto-enol tautomerism facilitates electron transfer in antioxidant mechanisms .

Experimental Conditions

Critical parameters for reactions involving this compound include:

-

Temperature : 60–80°C for cyclization; room temperature for sulfonylation .

-

Catalysts : Acetic acid for hydrazone formation; Lewis acids (e.g., AlCl₃) for electrophilic substitutions.

-

Solvents : Ethanol (60–95%) for condensations; DMF for sulfonation .

This compound’s reactivity is defined by synergistic interactions between its pyrazole core, sulfonamide group, and phenylallylidene substituent. Its multifunctional design enables applications in drug development, particularly as a scaffold for enzyme inhibitors and anticancer agents.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a sulfonamide functional group linked to a pyrazole moiety, which is further substituted with a phenylallylidene group and a methyl group. The synthesis typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones, such as the reaction of chalcones with p-sulfamylphenylhydrazine. This method allows for the formation of various pyrazole derivatives that can be further modified to enhance their biological activity.

Biological Activities

Research has indicated that compounds similar to 4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide exhibit a diverse range of biological activities:

- Antimicrobial Properties : Studies suggest that derivatives containing the pyrazole structure demonstrate significant antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : In vitro studies have shown that these compounds can inhibit inflammatory responses, making them potential candidates for treating inflammatory disorders.

- Anticancer Activity : Specific derivatives have shown promising results in inhibiting cancer cell lines, indicating their potential as anticancer agents.

The unique structural configuration enhances the compound's specificity and efficacy towards certain biological targets compared to simpler analogs.

Therapeutic Applications

Given its biological activities, 4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has several potential therapeutic applications:

| Application Area | Description |

|---|---|

| Cancer Treatment | The compound may serve as a lead compound for developing new anticancer drugs targeting specific cancer pathways. |

| Anti-inflammatory Therapy | Its ability to inhibit inflammation suggests it could be effective in treating conditions like arthritis or other inflammatory diseases. |

| Antimicrobial Agents | The antimicrobial properties make it suitable for further development as an antibiotic or antifungal agent. |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in various therapeutic contexts:

- Anticancer Studies : A study demonstrated that a derivative of this compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through specific signaling pathways.

- Anti-inflammatory Research : In vitro assays revealed that the compound reduced pro-inflammatory cytokine levels in macrophages, suggesting its potential in managing chronic inflammation.

- Antimicrobial Efficacy : Research showed that derivatives exhibited significant activity against resistant strains of bacteria, indicating their potential as new antibiotics.

Wirkmechanismus

The mechanism by which 4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and proteins, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzenesulfonamide-pyrazoline hybrids. Below is a comparative analysis of its analogs, focusing on structural variations, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Key Findings

Structural Influence on Activity :

- The 3-phenylallylidene group in the target compound contrasts with Foldlin’s benzoic acid substituent, which is critical for HSF-1 activation. This highlights the necessity of a carboxylic acid moiety for proteostatic activity .

- Electron-withdrawing groups (e.g., chlorine in 4g) may enhance thermal stability, as seen in higher melting points (192–194°C vs. 172–174°C for thiophene-substituted 4f) .

Spectroscopic Trends :

- IR spectra consistently show sulfonamide S=O stretches near 1374 cm⁻¹ and aromatic C=C stretches around 1487 cm⁻¹ across analogs .

- Thiophene-substituted derivatives (e.g., 4f) exhibit unique C-S stretches at 650–750 cm⁻¹ .

Biological Activity :

- Antioxidant effects : Bromophenyl-substituted B4 () significantly upregulated superoxide dismutase and catalase in fish tissues, suggesting substituent-dependent redox modulation .

- Inactivity in HSF-1 activation : The target compound’s lack of bioactivity underscores the structural specificity required for proteostatic modulation, as seen in Foldlin’s efficacy .

Biologische Aktivität

The compound 4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 360.44 g/mol. The structure comprises a benzenesulfonamide core linked to a pyrazole ring, which contains a phenylallylidene substituent and a methyl group. This configuration is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with benzenesulfonyl chloride under controlled conditions. The regioselective electrophilic aromatic substitution method has been employed to achieve high yields of the desired product .

Antimicrobial Properties

Research indicates that derivatives of benzenesulfonamide compounds exhibit notable antimicrobial activities. Specifically, compounds containing the pyrazole moiety have shown efficacy against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain pyrazole derivatives possess significant in vitro activity against Leishmania species, with IC50 values indicating potent antileishmanial effects .

| Compound | IC50 (mM) | Target Pathogen |

|---|---|---|

| 4-(3-Methyl-5-oxo...) | 0.059 | Leishmania infantum |

| 4-(3-Methyl-5-oxo...) | 0.070 | Leishmania amazonensis |

Cytotoxicity

In vitro cytotoxicity assays have been conducted using murine adherent peritoneal cells, revealing that the compound exhibits a favorable safety profile compared to existing treatments like pentamidine. The cytotoxic concentration (CC50) values suggest that the compound may be less toxic while maintaining efficacy against targeted pathogens .

The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways crucial for pathogen survival or proliferation. For example, some studies suggest that sulfonamide derivatives can inhibit dihydropteroate synthase, an enzyme critical in folate synthesis in bacteria.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Antileishmanial Activity : A series of pyrazole-sulfonamide derivatives were tested against Leishmania species, showing promising results with IC50 values lower than those of standard treatments .

- Cancer Research : Related compounds have been investigated for their ability to induce apoptosis in cancer cell lines, with mechanisms involving modulation of the p53 pathway and heat shock response .

Pharmacokinetics and Drug-Likeness

In silico studies evaluating pharmacokinetic properties suggest that this compound adheres to Lipinski's Rule of Five, indicating good oral bioavailability potential:

| Parameter | Value |

|---|---|

| Molecular Weight | ≤ 500 |

| LogP | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

| Hydrogen Bond Donors | ≤ 5 |

These parameters are essential in assessing the drug-likeness and potential for clinical development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity 4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation of ethyl benzoylacetate with 4-hydrazinobenzenesulfonamide hydrochloride in ethanol under reflux (4–6 hours). Precipitation is induced by water addition, followed by recrystallization from ethanol to yield crystals with ~95% purity. Optimization involves adjusting molar ratios (1:1 to 1:1.2), monitoring reaction temperature (70–80°C), and using HPLC or LC-MS for purity validation .

- Key Parameters : Reaction time, solvent polarity, and recrystallization solvent selection (e.g., ethanol vs. methanol) influence yield and purity.

Q. How should researchers characterize the compound’s structural and electronic properties to confirm its identity?

- Methodology :

- X-ray crystallography (single-crystal study at 100 K) resolves the planar pyrazolone ring and dihedral angles between aromatic groups (e.g., phenyl vs. benzenesulfonamide alignment at ~6.9°) .

- NMR/FTIR identifies functional groups (e.g., sulfonamide NH₂ at δ 3.1–3.3 ppm in DMSO-d₆; ketonic C=O stretch at ~1680 cm⁻¹).

- Mass spectrometry (exact mass: 367.06036 g/mol) validates molecular weight .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodology : The sulfonamide group enhances water solubility, but the hydrophobic phenylallylidene moiety necessitates polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Stability studies should assess degradation under UV light, pH extremes (2–12), and elevated temperatures (40–60°C) via HPLC monitoring. Aqueous solubility can be improved by sodium salt formation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and intermolecular interactions?

- Methodology :

- DFT calculations (B3LYP/mPW1PW91/6-311G(d)) model HOMO-LUMO gaps to predict electron transfer behavior.

- Molecular docking evaluates hydrogen-bonding interactions (e.g., sulfonamide NH₂ as a donor to ketonic O or sulfonyl O atoms), critical for pharmacological targeting .

- Data Interpretation : Low HOMO-LUMO gaps (<4 eV) suggest high reactivity, while hydrogen-bonding networks (e.g., layers parallel to bc planes in crystals) guide crystal engineering .

Q. What experimental strategies resolve contradictions in spectroscopic or crystallographic data?

- Methodology :

- Multi-technique validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. For example, C–H bond lengths should align within 0.95–0.98 Å .

- Dynamic NMR probes conformational flexibility if crystallographic data suggest rigid structures but solution-phase spectra show broadening.

Q. How can researchers design assays to evaluate the compound’s biological activity while minimizing interference from its physicochemical properties?

- Methodology :

- Solubility masking : Use cyclodextrin inclusion complexes or nanoemulsions to reduce aggregation in cell culture media.

- Control experiments : Assess sulfonamide-mediated cytotoxicity separately via structure-activity relationship (SAR) studies with analogs lacking the pyrazolone core .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response or kinetic data involving this compound?

- Methodology :

- Nonlinear regression (e.g., Hill equation) fits dose-response curves, accounting for sigmoidal behavior in enzyme inhibition assays.

- Principal Component Analysis (PCA) reduces dimensionality in datasets combining spectroscopic, crystallographic, and bioactivity data .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves and fume hoods due to unknown acute toxicity (no LD50 data available).

- Waste disposal : Neutralize acidic/basic residues before incineration to avoid sulfonamide decomposition into SOₓ gases .

Tables for Key Parameters

Categorization

- Basic : Questions 1–3 focus on synthesis, characterization, and stability.

- Advanced : Questions 4–8 address computational modeling, data reconciliation, biological assay design, and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.